6-Hydrazinyl-2-methylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydrazinyl-2-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C6H10N4O2S and a molecular weight of 202.23 g/mol . This compound is characterized by the presence of a hydrazinyl group, a methyl group, and a sulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-2-methylpyridine-3-sulfonamide typically involves the reaction of 2-methylpyridine-3-sulfonyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinyl-2-methylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or sulfonyl derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted hydrazinyl derivatives.
Scientific Research Applications
6-Hydrazinyl-2-methylpyridine-3-sulfonamide is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Hydrazinyl-2-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
6-Hydrazinyl-N-methylpyridine-3-sulfonamide: Similar structure but with a methyl group on the nitrogen atom.
6-Hydrazinyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide: Contains an additional pyridine ring.
6-Hydrazinyl-N-methyl-N-(propan-2-yl)pyridine-3-sulfonamide: Contains a propan-2-yl group on the nitrogen atom.
Uniqueness
6-Hydrazinyl-2-methylpyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazinyl group allows for versatile chemical modifications, while the sulfonamide group enhances its binding properties .
Properties
Molecular Formula |
C6H10N4O2S |
---|---|
Molecular Weight |
202.24 g/mol |
IUPAC Name |
6-hydrazinyl-2-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C6H10N4O2S/c1-4-5(13(8,11)12)2-3-6(9-4)10-7/h2-3H,7H2,1H3,(H,9,10)(H2,8,11,12) |
InChI Key |
HVMXPPIOCRJEGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NN)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.